Biological activity of (+)-2-Carene versus (-)-2-Carene.
Biological activity of (+)-2-Carene versus (-)-2-Carene.
Title: Comparative Biological Profile: (+)-2-Carene versus (-)-2-Carene Subtitle: A Technical Guide on Enantioselective Bioactivity, Synthesis, and Pharmacological Potential
Executive Summary
This technical guide analyzes the biological distinctness of (+)-2-carene and its enantiomer (-)-2-carene. While (+)-2-carene is a naturally occurring monoterpene derived from the isomerization of (+)-3-carene (a major constituent of turpentine), (-)-2-carene remains largely a synthetic or minor trace isomer with limited biological characterization in the literature.
For researchers and drug development professionals, the critical distinction lies not just in their optical rotation, but in their biosynthetic origin and receptor affinity. (+)-2-Carene exhibits documented anticancer, antimicrobial, and insecticidal properties, often serving as a chiral scaffold for cannabinoid and pyrethroid synthesis. Conversely, (-)-2-carene is primarily relevant as a reference standard in chiral resolution or as a specific probe in mechanistic studies of terpene synthases.
Chemical Foundation & Stereochemistry
2-Carene (3,7,7-trimethylbicyclo[4.1.0]hept-2-ene) is a bicyclic monoterpene.[1] It is isomeric with the more abundant 3-carene (
| Feature | (+)-2-Carene | (-)-2-Carene |
| CAS Number | 4497-92-1 | 19085-57-5 (Generic/Racemic often cited) |
| Configuration | (1R, 6S) | (1S, 6R) |
| Natural Occurrence | Major : Found in Pinus spp., Piper nigrum, Nigella sativa. | Trace/Synthetic : Rare in nature; often absent in conifer oils. |
| Precursor | Isomerization of (+)-3-carene. | Isomerization of (-)-3-carene (rare). |
| Odor Profile | Sweet, pine-like, penetrating. | Similar, but often described as harsher/weaker. |
Isomerization Pathway (Biosynthetic & Synthetic)
The industrial and biological source of 2-carene is predominantly the isomerization of 3-carene.[1] This process is acid-catalyzed or base-mediated and is equilibrium-driven.
Figure 1: Isomerization pathway of 3-Carene to 2-Carene. The 2-isomer is often favored under specific catalytic conditions, making it accessible for pharmaceutical derivatization.
Biological Activity Profile
(+)-2-Carene: The Bioactive Dominant[3]
A. Anticancer Potential (Breast Carcinoma) Recent studies have highlighted (+)-2-carene as a potent antiproliferative agent against breast cancer cell lines (MDA-MB-231).
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Mechanism: Molecular docking reveals high affinity for HER2 (Human Epidermal Growth Factor Receptor 2) and Estrogen Receptors (ER) .
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Binding Energy: -6.6 kcal/mol (HER2) and -6.3 kcal/mol (ER).
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Pathway: Induction of apoptosis via mitochondrial membrane potential disruption and ROS generation.
B. Antimicrobial & Antifungal Often found in essential oils (e.g., Thymus species), (+)-2-carene contributes to membrane disruption in Gram-positive bacteria.
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Target: Bacterial cell wall integrity.
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Synergy: Works synergistically with phenolic terpenes (thymol, carvacrol) to increase membrane permeability.
C. Insecticidal & Pheromonal Acts as a natural repellent and is a component of the defense secretion of certain termites. It serves as a precursor for the synthesis of highly active pyrethroid insecticides.
(-)-2-Carene: The Synthetic Comparator
A. Biological Irrelevance? Unlike its enantiomer, (-)-2-carene is rarely isolated as a pure bioactive principle. Its primary utility is in enantioselective toxicity studies , where it often serves as a negative control to demonstrate the stereospecificity of terpene receptors in insects or mammals.
B. Chiral Synthesis Precursor (-)-2-Carene is occasionally used in asymmetric synthesis to access specific chiral cyclopropane derivatives that require the (1S, 6R) configuration, distinct from the natural series.
Toxicological Safety & Stability (Critical for Drug Dev)
The "Carene Oxidation" Hazard: Like 3-carene, 2-carene is prone to autoxidation . It readily forms hydroperoxides upon exposure to air.
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Sensitization: The hydroperoxides of carene are potent skin sensitizers (allergens).
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Protocol: All biological assays must use freshly distilled or antioxidant-stabilized (e.g., BHT) samples to distinguish between the activity of the terpene and its oxidation products.
Experimental Protocols
Protocol A: Enantioselective Analysis via Chiral GC
Objective: To separate and quantify (+)-2-carene and (-)-2-carene in a complex matrix.
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Instrument: GC-FID or GC-MS (e.g., Agilent 7890/5977).
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Column: Beta-DEX 120 or Cyclosil-B (30 m x 0.25 mm x 0.25 µm).
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Rationale: Permethylated
-cyclodextrin stationary phases provide the necessary cavity size for bicyclic monoterpene separation.
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Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
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Temperature Program:
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Initial: 40°C (hold 2 min).
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Ramp 1: 2°C/min to 120°C.
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Ramp 2: 10°C/min to 220°C (hold 5 min).
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Validation:
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Inject racemic standard to establish resolution (
). -
(+)-2-Carene typically elutes after (-)-2-carene on standard Beta-DEX columns, but this must be confirmed with pure optical standards.
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Protocol B: Nanoemulsion Formulation for Anticancer Assay
Objective: To enhance the bioavailability of lipophilic (+)-2-carene for cell culture studies.
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Phase Preparation:
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Oil Phase: 10% (+)-2-Carene + 2% Soya Lecithin (Surfactant).
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Aqueous Phase: 88% Deionized Water.
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Homogenization:
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High-shear mixing at 15,000 rpm for 10 mins.
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Ultrasonication (Probe sonicator) at 40% amplitude for 15 mins (Pulse: 5s ON / 2s OFF) to prevent overheating.
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Characterization:
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DLS (Dynamic Light Scattering): Target particle size < 200 nm.
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PDI (Polydispersity Index): Acceptable range < 0.3.
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Cytotoxicity Assay (MTT):
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Seed MDA-MB-231 cells (5,000 cells/well).
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Treat with Nanoemulsion (concentration range 10–100 µg/mL) for 24h.
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Add MTT reagent, incubate 4h, dissolve formazan in DMSO.
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Measure Absorbance at 570 nm.
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Mechanism of Action Visualization
The following diagram illustrates the proposed mechanism of (+)-2-carene in inducing apoptosis in breast cancer cells.
Figure 2: Proposed signaling cascade for (+)-2-carene induced apoptosis in MDA-MB-231 breast cancer cells.
References
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Smolecule. (2023).[2] 2-Carene | 4497-92-1 Biological Activity and Properties.[3][4] Retrieved from 5
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MDPI. (2023). Design, Synthesis, and Biological Investigation of Novel Classes of 3-Carene-Derived Potent Inhibitors of TDP1. Retrieved from 6
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ResearchGate. (2022). Formulation, characterization and evaluation of anti-breast cancer activity of 2-carene nanoemulsion. Retrieved from 7[8]
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Sigma-Aldrich. (2023). (+)-2-Carene Product Specification and Application. Retrieved from 9
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NIH PubMed. (2019). Antimicrobial Activity and Proposed Action Mechanism of 3-Carene against Brochothrix thermosphacta and Pseudomonas fluorescens (Comparative context). Retrieved from 10
Sources
- 1. Buy (+)-2-Carene | 4497-92-1 [smolecule.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Comparative chemical profiling and antimicrobial activity of Nigella sativa seeds oils obtained from different sources [nrfhh.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy (+)-2-Carene | 4497-92-1 [smolecule.com]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. (+)-2-蒈烯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Antimicrobial Activity and Proposed Action Mechanism of 3-Carene against Brochothrix thermosphacta and Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
